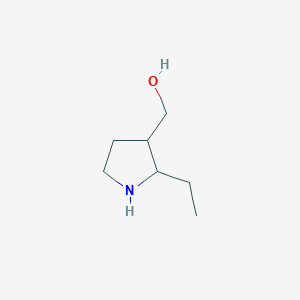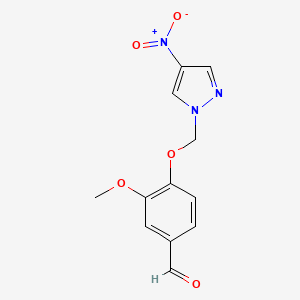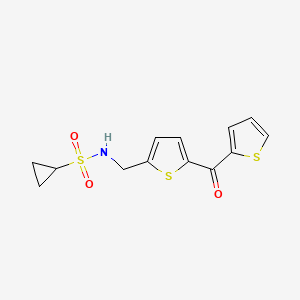![molecular formula C21H22N2O4 B2410576 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide CAS No. 217317-64-1](/img/structure/B2410576.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide” is a chemical compound with the CAS Number: 157828-55-2 and a molecular weight of 369.5 . It has a linear formula of C23H31NO3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C23H31NO3/c1-16(2)14-18-6-9-20(10-7-18)17(3)23(25)24-13-12-19-8-11-21(26-4)22(15-19)27-5/h6-11,15-17H,12-14H2,1-5H3, (H,24,25) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 369.5 . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis Methods
Pummerer-Type Cyclization : This compound's derivatives have been synthesized via Pummerer-type cyclization, involving a reaction with boron trifluoride diethyl etherate as an additive reagent. This method indicates potential for creating various structurally related compounds (Saitoh et al., 2001); (Saitoh et al., 2002).
Synthesis of Carboxamide Derivatives : Various carboxamide derivatives, including those related to this compound, have been synthesized and tested for cytotoxic activity. This research demonstrates the compound's relevance in developing new cytotoxic agents (Deady et al., 2003).
Potential Antimicrobial Applications
Antimicrobial Agent Design : The compound's derivatives have been explored for their antimicrobial properties. For instance, derivatives involving 1,3-oxazole were synthesized and showed significant anti-staphylococcus activity (Biointerface Research in Applied Chemistry, 2020).
Synthesis and Evaluation for Antimicrobial Activity : Various analogs have been synthesized and evaluated for their antimicrobial activity. This research suggests the compound's derivatives could be potential candidates for developing new antimicrobial drugs (Spoorthy et al., 2021).
Anticancer and Anti-inflammatory Applications
Anticancer Agents : Some derivatives have shown promising results as anticancer agents. This indicates the potential use of this compound in cancer research and drug development (Rahmouni et al., 2016).
Anti-inflammatory Activity : Research on derivatives has also indicated potential anti-inflammatory properties. This opens avenues for developing new anti-inflammatory medications (Labanauskas et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-19(20(23-27-14)16-7-5-4-6-8-16)21(24)22-12-11-15-9-10-17(25-2)18(13-15)26-3/h4-10,13H,11-12H2,1-3H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNNYXBLGVGBDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2410497.png)
![6-ethyl-3-{[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2410498.png)

![2-[(1-benzylazetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2410501.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2410503.png)
![(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone](/img/structure/B2410505.png)
![3-benzyl-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B2410507.png)

![4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2410513.png)

![Ethyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2410515.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-hydroxypropyl)urea](/img/structure/B2410516.png)
